molecular formula C8H11Cl3O3 B4292674 2-hydroxy-5,5-dimethyl-2-(trichloromethyl)tetrahydro-4H-pyran-4-one

2-hydroxy-5,5-dimethyl-2-(trichloromethyl)tetrahydro-4H-pyran-4-one

Cat. No.: B4292674
M. Wt: 261.5 g/mol
InChI Key: XXDCRVAEEUISSP-UHFFFAOYSA-N
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Description

2-hydroxy-5,5-dimethyl-2-(trichloromethyl)tetrahydro-4H-pyran-4-one is a heterocyclic compound with a unique structure that includes a tetrahydropyran ring substituted with hydroxy, dimethyl, and trichloromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-5,5-dimethyl-2-(trichloromethyl)tetrahydro-4H-pyran-4-one typically involves the reaction of trichloromethyl ketones with suitable nucleophiles under controlled conditions. One common method involves the use of a base-catalyzed cyclization reaction, where the trichloromethyl ketone reacts with a hydroxy compound to form the desired tetrahydropyran ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-5,5-dimethyl-2-(trichloromethyl)tetrahydro-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The trichloromethyl group can be reduced to form less chlorinated derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce less chlorinated derivatives.

Scientific Research Applications

2-hydroxy-5,5-dimethyl-2-(trichloromethyl)tetrahydro-4H-pyran-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-hydroxy-5,5-dimethyl-2-(trichloromethyl)tetrahydro-4H-pyran-4-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the trichloromethyl group can participate in hydrophobic interactions. These interactions can affect enzyme activity and cellular processes, making the compound useful in various biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-5,5-dimethyl-2-(chloromethyl)tetrahydro-4H-pyran-4-one
  • 2-hydroxy-5,5-dimethyl-2-(bromomethyl)tetrahydro-4H-pyran-4-one
  • 2-hydroxy-5,5-dimethyl-2-(iodomethyl)tetrahydro-4H-pyran-4-one

Uniqueness

The presence of the trichloromethyl group in 2-hydroxy-5,5-dimethyl-2-(trichloromethyl)tetrahydro-4H-pyran-4-one distinguishes it from other similar compounds. This group imparts unique chemical properties, such as increased reactivity and potential for forming multiple types of interactions with biological molecules.

Properties

IUPAC Name

2-hydroxy-5,5-dimethyl-2-(trichloromethyl)oxan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Cl3O3/c1-6(2)4-14-7(13,3-5(6)12)8(9,10)11/h13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDCRVAEEUISSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(CC1=O)(C(Cl)(Cl)Cl)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-hydroxy-5,5-dimethyl-2-(trichloromethyl)tetrahydro-4H-pyran-4-one
Reactant of Route 2
2-hydroxy-5,5-dimethyl-2-(trichloromethyl)tetrahydro-4H-pyran-4-one
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2-hydroxy-5,5-dimethyl-2-(trichloromethyl)tetrahydro-4H-pyran-4-one
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2-hydroxy-5,5-dimethyl-2-(trichloromethyl)tetrahydro-4H-pyran-4-one
Reactant of Route 6
2-hydroxy-5,5-dimethyl-2-(trichloromethyl)tetrahydro-4H-pyran-4-one

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